molecular formula C20H16N4O2 B3020276 N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide CAS No. 847387-55-7

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide

Cat. No.: B3020276
CAS No.: 847387-55-7
M. Wt: 344.374
InChI Key: BDTRCTUVCIBTHK-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its significant biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug development .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways , which play crucial roles in cell proliferation and survival, particularly in the context of cancer.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways , suggesting that this compound may interact with these targets to exert its effects.

Biochemical Pathways

Given the reported inhibition of the flt3-itd and bcr-abl pathways , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Result of Action

The reported inhibition of the flt3-itd and bcr-abl pathways suggests that this compound may have potential anti-proliferative effects, particularly in the context of cancer.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and hydrogen gas. Reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is unique due to its specific imidazo[1,2-a]pyrimidine core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-17-8-6-14(7-9-17)19(25)22-16-5-2-4-15(12-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTRCTUVCIBTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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